5-Fluoro-1H-pyrazolo[3,4-C]pyridine
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Overview
Description
5-Fluoro-1H-pyrazolo[3,4-C]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a fluorine atom at the 5-position of the pyrazole ring adds unique chemical properties to this compound, making it of significant interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1H-pyrazolo[3,4-C]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-fluoronicotinic acid with hydrazine derivatives under reflux conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride to facilitate the cyclization process .
Industrial Production Methods: For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-1H-pyrazolo[3,4-C]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of pyrazolopyridine N-oxides.
Reduction: Formation of 5-amino-1H-pyrazolo[3,4-C]pyridine.
Substitution: Formation of various substituted pyrazolopyridines depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-1H-pyrazolo[3,4-C]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-1H-pyrazolo[3,4-C]pyridine involves its interaction with specific molecular targets. One of the primary targets is the family of receptor tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the proliferation and survival of cancer cells. The inhibition of these pathways leads to the induction of apoptosis and the reduction of tumor growth .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar structural features but different substitution patterns.
Pyrazolo[1,5-a]pyrimidine: A related compound with a fused pyrazole and pyrimidine ring system.
Uniqueness: 5-Fluoro-1H-pyrazolo[3,4-C]pyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents .
Biological Activity
5-Fluoro-1H-pyrazolo[3,4-C]pyridine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a fluorine atom at the 5-position of the pyrazole ring, contributing to its unique chemical properties. The compound's planar structure facilitates effective interactions with various biological targets, making it a promising candidate for drug development.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Anticancer Properties : The compound has been studied for its ability to inhibit tropomyosin receptor kinases (TRKs), particularly TRKA, which is involved in cell proliferation and survival. In vitro studies have shown promising results against various cancer cell lines including colorectal cancer and glioblastoma.
- Kinase Inhibition : It has demonstrated potential as a kinase inhibitor, targeting pathways relevant to cancer progression. For instance, studies have shown that derivatives of this compound can inhibit polo-like kinase 4 (PLK4), which regulates cell mitosis.
- Neurological Applications : The compound has also been investigated for its effects on neurological disorders, showcasing the ability to modulate critical signaling pathways.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinase Activity : The compound's interaction with TRKs leads to decreased phosphorylation of downstream signaling molecules, ultimately inhibiting tumor growth and proliferation .
- Electrophilic Substitution Reactions : Its chemical reactivity allows for various modifications that can enhance biological activity or selectivity towards specific targets.
Table 1: Summary of Biological Activity Studies
Study Reference | Activity Assessed | IC50 Value | Target |
---|---|---|---|
TRKA Inhibition | 56 nM | Cancer | |
PLK4 Inhibition | Not specified | Cancer | |
Cytotoxicity in MCF-7 cells | 0.304 μM | Breast Cancer |
Case Study: Anticancer Efficacy
In a recent study evaluating the anticancer efficacy of various pyrazolo[3,4-C]pyridine derivatives, one compound (C03) exhibited an IC50 value of 0.304 μM against the Km-12 cell line. This study highlighted the selectivity of C03 for MCF-7 cell lines compared to normal human umbilical vein endothelial cells (HUVEC), suggesting a favorable therapeutic index for further development .
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods, including palladium-catalyzed coupling reactions. Various derivatives have been synthesized to explore structure-activity relationships (SAR) that enhance biological activity or alter pharmacokinetic properties.
Table 2: Notable Derivatives and Their Activities
Compound Name | Unique Features | Biological Activity |
---|---|---|
5-Chloro-1H-pyrazolo[3,4-C]pyridine | Chlorinated derivative | Varies; potential kinase inhibitor |
5-Iodo-1H-pyrazolo[3,4-C]pyridine | Enhanced lipophilicity | Increased bioavailability |
5-Fluoro-3-nitro-1H-pyrazolo[3,4-C]pyridine | Nitro-substituted derivative | Potential for further functionalization |
Properties
Molecular Formula |
C6H4FN3 |
---|---|
Molecular Weight |
137.11 g/mol |
IUPAC Name |
5-fluoro-1H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C6H4FN3/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H,9,10) |
InChI Key |
QLWOPZLFINLZNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NNC2=CN=C1F |
Origin of Product |
United States |
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